Fluo-2 AM
Overview
Description
Fluo-2 AM is a member of the Fluo series of calcium ion indicators, originally developed by Roger Tsien in the 1980s. It is known for its high brightness and superior loading in various cell types, making it a valuable tool in cellular experiments. This compound is a green fluorescent dye that binds to calcium ions, allowing researchers to measure intracellular calcium concentrations using fluorescence microscopy, flow cytometry, and other fluorescence-based techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluo-2 AM is synthesized through a series of chemical reactions that involve the introduction of an acetoxymethyl (AM) ester group to the parent compound, Fluo-2. The synthesis typically involves the use of high-quality, anhydrous dimethyl sulfoxide (DMSO) as a solvent. The final product is purified to achieve a high level of purity, often greater than 95% .
Industrial Production Methods
In industrial settings, this compound is produced in bulk quantities using standardized protocols to ensure consistency and high purity. The compound is typically supplied as a solid or in a solution of DMSO, and it is stored at low temperatures (-20°C) to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Fluo-2 AM primarily undergoes hydrolysis reactions, where the AM ester group is cleaved to release the active Fluo-2 compound. This hydrolysis is facilitated by intracellular esterases once the compound enters the cell .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in buffered physiological media, such as Hanks and Hepes buffers, with the addition of non-ionic detergents like Pluronic F-127 to enhance solubility. Probenecid may also be added to reduce leakage of the de-esterified indicator .
Major Products
The primary product of the hydrolysis reaction is the active Fluo-2 compound, which binds to calcium ions and exhibits fluorescence. This fluorescence can be measured to determine intracellular calcium concentrations .
Scientific Research Applications
Fluo-2 AM is widely used in scientific research due to its ability to measure intracellular calcium levels. Some of its key applications include:
Cell Biology: Used to study calcium signaling pathways and cellular responses to various stimuli.
Neuroscience: Employed to investigate calcium dynamics in neurons and their role in neurotransmitter release.
Pharmacology: Utilized in high-throughput screening assays to identify compounds that modulate calcium signaling.
Medicine: Applied in research on diseases related to calcium dysregulation, such as cardiac arrhythmias and neurodegenerative disorders
Mechanism of Action
Fluo-2 AM enters cells in its esterified form and is subsequently hydrolyzed by intracellular esterases to release the active Fluo-2 compound. The active Fluo-2 binds to free calcium ions within the cell, resulting in a fluorescence signal that can be measured. This fluorescence is directly proportional to the concentration of intracellular calcium, allowing researchers to monitor calcium dynamics in real-time .
Comparison with Similar Compounds
Fluo-2 AM is often compared to other calcium indicators such as Fluo-3 and Fluo-4. While all three compounds share a similar mechanism of action, this compound is noted for its higher brightness and better loading efficiency in cells. This makes it particularly useful in experiments where high sensitivity and signal-to-noise ratio are critical .
List of Similar Compounds
Fluo-3: Another calcium indicator with similar properties but lower brightness compared to this compound.
Fluo-4: Similar to Fluo-3 but with slightly improved brightness and loading characteristics.
Cal-520: A newer calcium indicator with high sensitivity and brightness, often used as an alternative to the Fluo series
Properties
IUPAC Name |
acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[5-[3-(acetyloxymethoxy)-6-oxoxanthen-9-yl]-2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-4-methylanilino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H52N2O23/c1-30-7-13-41(52(21-47(60)72-26-67-32(3)55)22-48(61)73-27-68-33(4)56)45(17-30)64-15-16-65-46-18-36(8-14-42(46)53(23-49(62)74-28-69-34(5)57)24-50(63)75-29-70-35(6)58)51-39-11-9-37(59)19-43(39)76-44-20-38(10-12-40(44)51)71-25-66-31(2)54/h7-14,17-20H,15-16,21-29H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEIIQJBYATNMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H52N2O23 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1061.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.